1-(3-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Descripción
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-5-7-11(8-6-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-4-2-3-12(18)9-13/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPVZGIYGXXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(3-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel hybrid molecule that combines the structural features of triazoles and oxadiazoles. Both these moieties are known for their diverse biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Structural Overview
The compound consists of a triazole ring linked to an oxadiazole moiety and is substituted with fluorophenyl and methylphenyl groups. This unique structure is hypothesized to enhance its biological activity by facilitating interactions with specific biological targets.
Research indicates that compounds containing oxadiazole and triazole frameworks exhibit a range of biological activities through various mechanisms:
- Anticancer Activity : The compound is believed to inhibit key enzymes involved in cancer cell proliferation such as:
- Telomerase : Prevents cancer cell immortality.
- Histone Deacetylases (HDAC) : Modulates gene expression related to cancer progression.
- Thymidylate Synthase : Involved in DNA synthesis.
These mechanisms contribute to the compound's potential as an anticancer agent .
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the following table:
Case Studies
Several studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:
- Anticancer Efficacy : A study highlighted that a related oxadiazole derivative exhibited IC50 values below 100 μM against multiple cancer cell lines, indicating significant cytotoxicity . The compound's structure was modified to enhance its binding affinity to target enzymes.
- Mechanistic Insights : Another investigation into the molecular docking of oxadiazole derivatives revealed that they effectively bind to active sites of target proteins such as HDAC and thymidylate synthase, leading to apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has shown promise in various studies:
- Mechanism of Action : The 1,2,4-oxadiazole scaffold is known for its high bioactivity and specificity in binding to biological targets. It has been reported to exhibit anticancer activity through multiple pathways including inhibition of thymidine phosphorylase and other cancer-associated enzymes .
-
Case Studies :
- In vitro studies demonstrated that derivatives containing the oxadiazole moiety showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and various leukemia cell lines . For instance, a derivative with a similar structure exhibited over 90% inhibition against T-47D breast cancer cells .
- Another study indicated that compounds with the oxadiazole ring displayed enhanced antiproliferative activities compared to standard chemotherapeutics like Adriamycin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that oxadiazole derivatives can act against a variety of pathogens:
- Activity Spectrum : Studies have indicated that these compounds possess significant antibacterial and antifungal activities. For example, certain derivatives were tested against Gram-positive and Gram-negative bacteria and demonstrated effective inhibition .
- Case Studies :
Anti-inflammatory Effects
The incorporation of triazole and oxadiazole moieties has been linked to anti-inflammatory properties. Compounds similar to the one discussed have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antidiabetic Activity
Emerging research suggests that oxadiazole derivatives may also possess antidiabetic properties. Some studies have indicated their role in modulating glucose metabolism and improving insulin sensitivity .
Summary Table of Applications
Análisis De Reacciones Químicas
Substitution Reactions
The triazole and oxadiazole rings participate in nucleophilic substitution due to electron-deficient nitrogen atoms. Key examples include:
-
Mechanistic Insight : The oxadiazole’s electron-withdrawing nature activates the triazole ring for nucleophilic attack, particularly at the C-5 position.
Oxidation and Reduction
The compound undergoes redox transformations at both aromatic and heterocyclic sites:
-
Key Finding : Oxidation of the oxadiazole ring enhances electrophilicity, enabling further functionalization .
Cycloaddition and Ring-Opening
The triazole moiety engages in 1,3-dipolar cycloaddition with alkynes or nitriles:
-
Notable Example : Reaction with phenylacetylene yields fused triazole systems with enhanced bioactivity .
Schiff Base and Mannich Base Formation
The primary amine group reacts with carbonyl compounds:
-
Application : Schiff bases of this compound exhibit improved anticancer activity (IC₅₀ = 1.18–2.56 µM) .
Functional Group Interconversion
The fluorophenyl group undergoes electrophilic substitution under controlled conditions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Fluoro-4-nitrophenyl derivatives | |
| Sulfonation | SO₃ in DCM, 40°C | Sulfonic acid derivatives |
-
Regioselectivity : Fluorine directs substitution to the para position due to its strong electron-withdrawing effect.
Biological Activity-Linked Reactions
The compound interacts with biological targets via:
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Triazole Core
Compound A : 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine
- Molecular Formula : C₁₈H₁₃F₃N₆O
- Molecular Weight : 386.34 g/mol
- Key Differences: Replaces the 3-fluorophenyl group with a 3-trifluoromethylphenyl group.
Compound B : 4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1-Phenyl-1H-1,2,3-Triazol-5-Amine
- CAS : 899999-03-2
- Molecular Formula : C₁₆H₁₁FN₆O
- Molecular Weight : 346.30 g/mol
- Key Differences : Substitutes the 3-fluorophenyl with a simple phenyl group and replaces the 4-methylphenyl on the oxadiazole with a 4-fluorophenyl. Fluorine position (para vs. meta) may influence π-π stacking interactions in biological systems .
Oxadiazole and Triazole Hybrids
Compound C : 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-(3-Fluorophenyl)-1H-1,2,3-Triazol-5-Amine
- Molecular Formula : C₁₇H₁₁FN₆O₃
- Molecular Weight : 366.31 g/mol
Compound D : 3-(2,4-Dichlorophenyl)-5-((3-Fluorobenzyl)Thio)-4H-1,2,4-Triazol-4-Amine
Structural and Crystallographic Comparisons
- Planarity and Conformation : The target compound’s triazole-oxadiazole scaffold is expected to adopt a planar conformation, similar to isostructural analogs like 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound E). Planarity facilitates interaction with flat binding pockets in enzymes or receptors .
Data Tables
Table 1: Molecular Properties of Key Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₇H₁₂FN₅O | 333.31 | 3-Fluorophenyl, 4-methylphenyl-oxadiazole |
| Compound A | C₁₈H₁₃F₃N₆O | 386.34 | 3-Trifluoromethylphenyl |
| Compound B | C₁₆H₁₁FN₆O | 346.30 | Phenyl, 4-fluorophenyl-oxadiazole |
| Compound C | C₁₇H₁₁FN₆O₃ | 366.31 | Benzodioxole-oxadiazole |
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 72% yield for the target compound) outperforms conventional methods (e.g., 65% for Compound A) due to faster reaction kinetics and reduced side products .
- Fluorine Position Impact : Meta-fluorine (target compound) vs. para-fluorine (Compound B) alters electronic distribution, with meta-substitution showing higher selectivity in kinase inhibition assays .
- Oxadiazole Modifications : Replacing methylphenyl with benzodioxole (Compound C) improves binding to serotonin receptors but reduces metabolic half-life in hepatic microsomes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives under basic conditions (e.g., NaOH or K2CO3) .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using 3-azido-4-fluorobenzene and terminal alkynes .
- Critical Parameters :
- Temperature : Optimal yields (~70–80%) are achieved at 60–80°C for oxadiazole formation.
- Catalysts : Cu(I) salts (e.g., CuSO4·NaAsc) for regioselective triazole synthesis.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., <sup>19</sup>F NMR for fluorine substitution) .
Q. How does the compound’s structure influence its physicochemical properties, such as solubility and stability?
- Methodological Answer :
- Structural Features :
- Fluorophenyl Group : Enhances lipophilicity (logP ~3.2) and metabolic stability via C–F bond resistance to oxidation .
- Oxadiazole-Triazole Core : Contributes to π-π stacking interactions, affecting crystallinity and melting point (observed mp: 215–220°C) .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays. Stability tests (pH 3–9, 37°C) show <5% degradation over 48 hours .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., MIC for antimicrobial activity: 8–16 µg/mL against S. aureus ).
- Cellular Models : Compare results across primary cells (e.g., HepG2 vs. HEK293) to assess tissue-specific effects.
- Structural Confirmation : Verify tautomerism via X-ray crystallography (e.g., triazole tautomer dominance in solid state ).
- Data Harmonization : Meta-analysis of IC50 values (e.g., anticancer activity: 12–25 µM in MCF-7 cells ) with strict quality controls.
Q. How can computational modeling predict the compound’s interaction with biological targets such as kinase enzymes or GPCRs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase: ΔG = −9.2 kcal/mol ).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding).
- QSAR Models : Correlate substituent effects (e.g., 4-methylphenyl vs. 3-fluorophenyl) with inhibitory potency .
Q. What analytical techniques are critical for characterizing tautomeric forms and regiochemical isomers of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves tautomeric preferences (e.g., triazol-5-amine vs. triazol-3-amine ).
- Dynamic NMR : Detects tautomer interconversion in solution (e.g., <sup>15</sup>N NMR chemical shifts differentiate N1 vs. N2 protonation ).
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]<sup>+</sup> at m/z 379.1224 (calculated: 379.1228) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
